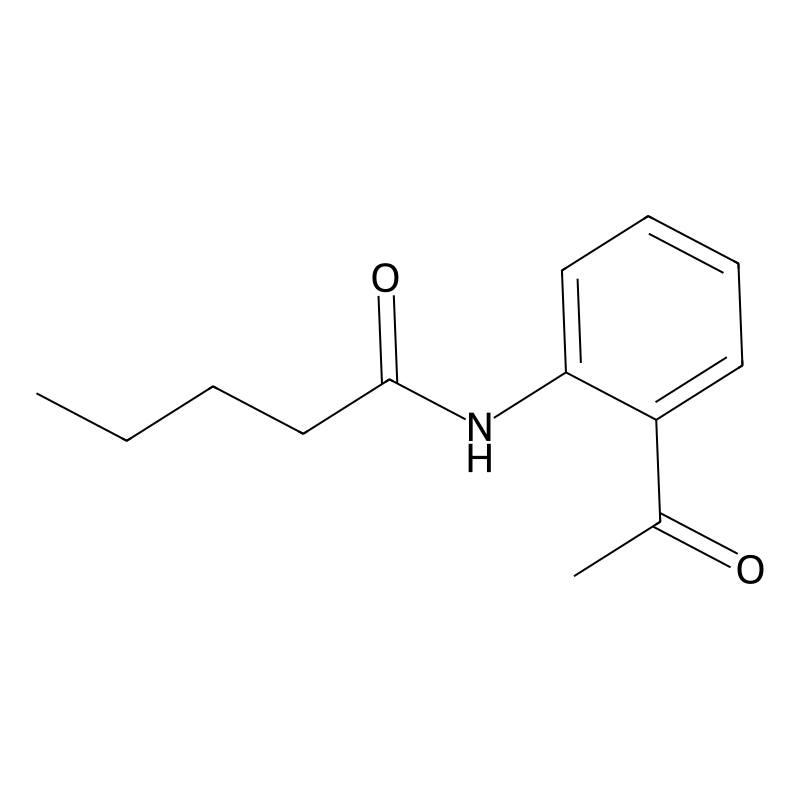

N-(2-acetylphenyl)pentanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-acetylphenyl)pentanamide is an organic compound characterized by its amide functional group attached to a phenyl ring that is substituted with an acetyl group. Its molecular formula is , and it has a molecular weight of approximately 219.28 g/mol. The structure consists of a pentanamide chain linked to a 2-acetylphenyl moiety, making it part of a broader class of compounds known as acetanilides, which are derivatives of acetanilide.

There is no documented research on the specific mechanism of action of N-(2-acetylphenyl)pentanamide. Amides can have various biological effects depending on their structure, but without specific data, it is impossible to speculate on its mechanism.

As with any unknown compound, it is advisable to handle N-(2-acetylphenyl)pentanamide with caution in a laboratory setting. Standard lab procedures for handling organic chemicals should be followed.

Future Research

- Synthesis and purification of the compound.

- Characterization of its physical and chemical properties.

- Computational studies to predict its potential biological activity or material properties.

- Experimental evaluation of its applications in medicinal chemistry or materials science.

- Oxidation: This compound can be oxidized to yield various products, such as carboxylic acids or ketones, depending on the oxidizing agents used.

- Reduction: Under reducing conditions, it can be converted into amines or alcohols.

- Substitution: The amide group can participate in substitution reactions where functional groups are exchanged.

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate and chromium trioxide.

- Reducing agents: Lithium aluminum hydride and sodium borohydride.

These reactions are significant in organic synthesis, allowing for the modification and functionalization of the compound to create derivatives with varying properties.

Research indicates that N-(2-acetylphenyl)pentanamide may exhibit biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential anti-inflammatory, analgesic, and antitumor activities. The specific biological mechanisms remain to be fully elucidated, but the interaction with biological targets such as enzymes and receptors suggests potential therapeutic applications.

The synthesis of N-(2-acetylphenyl)pentanamide typically involves the following steps:

- Acetylation: The starting material, 2-aminoacetophenone, is reacted with acetic anhydride to form N-(2-acetylphenyl)acetamide.

- Amidation: The resulting compound is then treated with pentanoyl chloride or pentanoic acid under basic conditions to yield N-(2-acetylphenyl)pentanamide.

This method allows for the efficient production of the compound while maintaining high yields and purity. Industrial methods may utilize variations of these steps optimized for larger-scale production.

N-(2-acetylphenyl)pentanamide finds applications in various fields:

- Pharmaceuticals: It serves as a potential lead compound in drug discovery due to its structural properties that may influence biological activity.

- Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Investigated for its properties in polymer chemistry and as a potential additive in materials formulation.

Interaction studies involving N-(2-acetylphenyl)pentanamide focus on its binding affinity to specific proteins or enzymes. These studies typically employ techniques such as:

- Molecular docking: To predict how the compound interacts with target proteins at the molecular level.

- In vitro assays: To assess biological activity and efficacy against specific cellular targets.

These studies are crucial for understanding the compound's potential therapeutic roles and guiding further research into its applications.

N-(2-acetylphenyl)pentanamide shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| N-(2-acetylphenyl)acetamide | C_{10}H_{11}N_{1}O_{1} | 0.98 |

| N-(3-acetylphenyl)pentanamide | C_{13}H_{17}N_{1}O_{1} | 0.95 |

| N-(4-acetylphenyl)butanamide | C_{12}H_{15}N_{1}O_{1} | 0.93 |

Uniqueness

N-(2-acetylphenyl)pentanamide is unique due to its specific combination of the acetophenone moiety and the pentanamide chain. This structural arrangement confers distinct chemical reactivity and potential biological activity that may not be present in its analogs. Its longer carbon chain compared to other similar compounds may influence solubility and interaction profiles, making it a valuable candidate for further research in medicinal chemistry and organic synthesis.